molecular formula C7H6ClN3 B15071301 5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine CAS No. 2143554-22-5

5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15071301
CAS No.: 2143554-22-5
M. Wt: 167.59 g/mol
InChI Key: GUQLSEAQAKGQJL-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate under acidic conditions . The reaction is carried out in ethanol, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of deep eutectic solvents (DES) has been explored to provide a more environmentally benign and scalable approach . This method offers advantages such as high yield, simple work-up procedures, and a benign environment.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of this compound .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

2143554-22-5

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-3-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-5-4-9-11-3-2-6(8)10-7(5)11/h2-4H,1H3

InChI Key

GUQLSEAQAKGQJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=C(C=CN2N=C1)Cl

Origin of Product

United States

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